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Compound of Interest

Compound Name: 9-Methylphenanthrene

Cat. No.: B047486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 9-
methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH). The information presented

herein is intended to support research and development activities by providing detailed nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with

standardized experimental protocols for data acquisition.

Core Spectroscopic Data
The following sections present the fundamental spectroscopic data for 9-
methylphenanthrene, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and

carbon framework of 9-methylphenanthrene.

¹H NMR Spectral Data

The proton NMR spectrum of 9-methylphenanthrene exhibits distinct signals for the aromatic

and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a

standard reference, and the coupling constants (J) are given in Hertz (Hz).
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-10 7.415 Broadened Singlet -

Methyl Protons 2.69 Singlet -

Aromatic Protons 8.57 - 7.41 Multiplet
See detailed coupling

constants below

Detailed Aromatic Proton Couplings:

J(A,B) = 7.85 Hz

J(A,C) = 1.85 Hz

J(A,D) = 0.5 Hz

J(B,C) = 6.9 Hz

J(B,D) = 0.9 Hz

J(C,D) = 8.7 Hz

J(E,F) = 8.7 Hz

J(E,G) = 0.8 Hz

J(E,J) = 0.5 Hz

J(F,G) = 6.8 Hz

J(F,J) = 1.9 Hz

J(G,J) = 7.9 Hz

¹³C NMR Spectral Data
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While a complete, unambiguously assigned list of ¹³C chemical shifts for 9-
methylphenanthrene is not readily available in public databases, spectra are accessible for

review on platforms such as SpectraBase.[1] For polycyclic aromatic hydrocarbons, the

aromatic carbons typically resonate in the range of 120-150 ppm. The methyl carbon would be

expected to appear at a much higher field, typically between 20-30 ppm.

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation at various frequencies. The IR spectrum of 9-
methylphenanthrene is characterized by absorptions corresponding to its aromatic and

aliphatic C-H bonds, as well as C=C stretching vibrations within the aromatic rings. The

spectrum is available on the NIST WebBook.[2][3]

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3050 C-H Stretch Aromatic

~2920 C-H Stretch Methyl (aliphatic)

~1600, ~1500 C=C Stretch Aromatic Ring

Below 900 C-H Bend Aromatic (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of its molecular weight and elemental

composition. The electron ionization (EI) mass spectrum of 9-methylphenanthrene shows a

prominent molecular ion peak.
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m/z Relative Intensity (%) Assignment

192 99.99 [M]⁺ (Molecular Ion)

191 35.63 [M-H]⁺

189 10.41 [M-3H]⁺ or other fragmentation

165 12.39 [M-C₂H₃]⁺

193 15.09 [M+1]⁺ (Isotopic Peak)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol
A general procedure for obtaining high-quality ¹H and ¹³C NMR spectra of a solid organic

compound like 9-methylphenanthrene is as follows:

Sample Preparation:

Accurately weigh 5-10 mg of 9-methylphenanthrene for ¹H NMR, and 20-50 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a clean, dry vial.

To ensure complete dissolution, the sample can be gently vortexed or sonicated.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to

remove any particulate matter.

Instrumental Analysis:
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Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic

field.

Shim the magnetic field to optimize its homogeneity and achieve high resolution.

Tune and match the probe for the ¹H and ¹³C frequencies.

Acquire the ¹H spectrum using an appropriate number of scans (typically 16-64) and a

relaxation delay of 1-2 seconds.

For the ¹³C spectrum, a greater number of scans (typically 1024 or more) and a longer

relaxation delay (2-5 seconds) are generally required due to the lower natural abundance

and sensitivity of the ¹³C nucleus. A proton-decoupled pulse program is commonly used.

Data Processing:

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

The resulting spectrum is then phase and baseline corrected.

Signals are integrated, and chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy Protocol
For a solid sample such as 9-methylphenanthrene, the following Attenuated Total Reflectance

(ATR) FT-IR method is commonly employed:

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 9-methylphenanthrene sample directly onto the ATR

crystal.

Instrumental Analysis:
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Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Acquire a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance.

Data Processing:

The sample spectrum is automatically ratioed against the background spectrum to remove

contributions from atmospheric water and carbon dioxide.

The resulting spectrum can be analyzed for characteristic absorption bands.

Mass Spectrometry (MS) Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard

method for the analysis of volatile and semi-volatile compounds like 9-methylphenanthrene.

Sample Preparation:

Prepare a dilute solution of 9-methylphenanthrene in a volatile organic solvent (e.g.,

hexane or dichloromethane). The concentration should be in the range of ng/µL to pg/µL.

Instrumental Analysis:

Inject a small volume (typically 1 µL) of the sample solution into the GC.

The GC separates the components of the sample based on their boiling points and

interactions with the stationary phase of the column. The temperature program of the GC

oven is optimized to ensure good separation.

As 9-methylphenanthrene elutes from the GC column, it enters the ion source of the

mass spectrometer.
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In the EI source, the molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.

The resulting ions (the molecular ion and fragment ions) are accelerated into the mass

analyzer, which separates them based on their mass-to-charge ratio.

A detector records the abundance of each ion.

Data Processing:

The mass spectrum is generated by plotting the relative abundance of the ions against

their m/z values.

The spectrum is analyzed to identify the molecular ion and interpret the fragmentation

pattern to confirm the structure of the compound.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 9-
methylphenanthrene.
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General Workflow for Spectroscopic Analysis of 9-Methylphenanthrene
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Caption: Workflow for the spectroscopic analysis of 9-Methylphenanthrene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data for 9-Methylphenanthrene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047486#spectroscopic-data-for-9-
methylphenanthrene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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